L-Ribulose 1-Phosphate
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Overview
Description
L-Ribulose 1-Phosphate is a phosphorylated derivative of L-Ribulose, a rare sugar. It is a pentose sugar with the molecular formula C5H10O8P. This compound is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway that occurs in the cytoplasm of cells. The pathway is essential for the production of nucleotides and amino acids, as well as for the generation of reducing power in the form of NADPH.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ribulose 1-Phosphate can be synthesized through the phosphorylation of L-Ribulose. This process typically involves the use of ribulokinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to L-Ribulose, forming this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce L-Ribulose, which is then phosphorylated to form this compound .
Chemical Reactions Analysis
Types of Reactions: L-Ribulose 1-Phosphate undergoes various chemical reactions, including:
Isomerization: It can be converted to D-Xylulose 5-Phosphate by the enzyme ribose-5-phosphate isomerase.
Oxidation and Reduction: It can participate in redox reactions within the pentose phosphate pathway.
Common Reagents and Conditions:
Major Products:
D-Xylulose 5-Phosphate: Formed through isomerization.
NADPH: Generated through redox reactions in the pentose phosphate pathway.
Scientific Research Applications
L-Ribulose 1-Phosphate has several applications in scientific research:
Mechanism of Action
L-Ribulose 1-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to D-Xylulose 5-Phosphate by ribose-5-phosphate isomerase. This conversion is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance . The pathway also generates ribose-5-phosphate, a precursor for nucleotide synthesis .
Comparison with Similar Compounds
D-Ribulose 1-Phosphate: An epimer of L-Ribulose 1-Phosphate, differing only in the configuration around one carbon atom.
D-Xylulose 5-Phosphate: An isomer formed from this compound through isomerization.
L-Arabinose: A precursor for the synthesis of L-Ribulose.
Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and its involvement in the production of NADPH and ribose-5-phosphate. Its ability to serve as a precursor for various bioactive compounds and its applications in medicine and industry further highlight its significance .
Properties
CAS No. |
1807534-52-6 |
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Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(3S,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m0/s1 |
InChI Key |
NBOCCPQHBPGYCX-UCORVYFPSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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